molecular formula C18H11NO3 B2779298 (2Z)-6-hydroxy-2-[(quinolin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 929339-07-1

(2Z)-6-hydroxy-2-[(quinolin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2779298
CAS No.: 929339-07-1
M. Wt: 289.29
InChI Key: OEDNZAYZPQLHRI-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-6-hydroxy-2-[(quinolin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a compound that belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities. This compound features a benzofuran ring system with a hydroxyl group at the 6-position and a quinolylmethylene substituent at the 2-position. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-2-[(quinolin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-2(1H)-quinolinone with appropriate aldehydes under basic conditions to form the desired product . Another method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hydroxy-2-[(quinolin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve the use of solvents like ethanol or dichloromethane and may require heating or cooling to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzofuran compounds, each with distinct biological and pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-6-hydroxy-2-[(quinolin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is unique due to its specific structural features, which confer distinct biological activities. The presence of both the benzofuran and quinolylmethylene groups allows for a broader range of interactions with biological targets, making it a versatile compound in drug discovery and development .

Properties

IUPAC Name

(2Z)-6-hydroxy-2-(quinolin-4-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3/c20-12-5-6-14-16(10-12)22-17(18(14)21)9-11-7-8-19-15-4-2-1-3-13(11)15/h1-10,20H/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDNZAYZPQLHRI-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=C3C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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